molecular formula C15H15N3O B2947536 2-[(1-Methylpyrrolidin-3-yl)oxy]quinoline-4-carbonitrile CAS No. 2200698-13-9

2-[(1-Methylpyrrolidin-3-yl)oxy]quinoline-4-carbonitrile

Cat. No.: B2947536
CAS No.: 2200698-13-9
M. Wt: 253.305
InChI Key: YDCIOTOFKBXZMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-Methylpyrrolidin-3-yl)oxy]quinoline-4-carbonitrile is a chemical compound that features a quinoline core structure substituted with a nitrile group and a pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a quinoline derivative with a pyrrolidine derivative under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(1-Methylpyrrolidin-3-yl)oxy]quinoline-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline ring

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Primary amines.

    Substitution: Various substituted quinoline derivatives

Scientific Research Applications

2-[(1-Methylpyrrolidin-3-yl)oxy]quinoline-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery.

    Industry: Utilized in the development of materials with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of 2-[(1-Methylpyrrolidin-3-yl)oxy]quinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with similar quinoline core structures.

    Pyrrolidine Derivatives: Compounds featuring the pyrrolidine ring.

    Nitrile-Containing Compounds: Compounds with nitrile functional groups

Uniqueness

2-[(1-Methylpyrrolidin-3-yl)oxy]quinoline-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(1-methylpyrrolidin-3-yl)oxyquinoline-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-18-7-6-12(10-18)19-15-8-11(9-16)13-4-2-3-5-14(13)17-15/h2-5,8,12H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCIOTOFKBXZMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)OC2=NC3=CC=CC=C3C(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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